Product packaging for 4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine(Cat. No.:CAS No. 1350475-30-7)

4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine

Cat. No.: B1380610
CAS No.: 1350475-30-7
M. Wt: 301.08 g/mol
InChI Key: PAXYVCGSOVDLFG-UHFFFAOYSA-N
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Description

4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine is a heterocyclic compound featuring a pyridine core substituted with a methoxy group at position 2 and a 3-iodo-pyrazole moiety at position 4. Its synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between 3-iodo-1H-pyrazole and 4-fluoro-2-methoxypyridine in dimethyl sulfoxide (DMSO) with sodium hydride as a base, followed by heating to 60°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8IN3O B1380610 4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine CAS No. 1350475-30-7

Properties

IUPAC Name

4-(3-iodopyrazol-1-yl)-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN3O/c1-14-9-6-7(2-4-11-9)13-5-3-8(10)12-13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXYVCGSOVDLFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2C=CC(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Coupling Reaction: The iodinated pyrazole is then coupled with the methoxy-substituted pyridine under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy group and the pyrazole ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, due to the presence of the iodine atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido-substituted product, while a Suzuki coupling reaction would yield a biaryl product.

Scientific Research Applications

Biological Activities

Research indicates that pyrazole derivatives, including 4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine , exhibit a wide range of biological activities. Some notable applications include:

  • Anti-inflammatory Activity : Pyrazole derivatives have been recognized for their anti-inflammatory effects. Studies have shown that compounds similar to This compound can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .
  • Anticancer Properties : Various pyrazole derivatives have demonstrated anticancer activity by inhibiting cancer cell proliferation and inducing apoptosis. The presence of the iodo group may enhance the compound's reactivity and biological efficacy against specific cancer types .
  • Antimicrobial Effects : The compound's structural features suggest potential antimicrobial properties. Pyrazoles have been reported to exhibit activity against various bacterial and fungal strains, positioning them as candidates for developing new antimicrobial agents .

Case Studies

Several case studies highlight the applications and efficacy of pyrazole derivatives similar to This compound :

  • Anti-inflammatory Studies : In a study evaluating a series of pyrazole derivatives, compounds were tested for their ability to inhibit cytokine production in vitro. Results showed significant reductions in TNF-alpha levels, indicating potential therapeutic use in inflammatory diseases .
  • Anticancer Research : A derivative exhibiting potent activity against breast cancer cells was identified through screening assays. The compound induced apoptosis via mitochondrial pathways, showcasing the potential application of pyrazole derivatives in oncology .
  • Antimicrobial Testing : Another study assessed the antimicrobial efficacy of various pyrazole compounds against resistant strains of bacteria. Results indicated that certain derivatives displayed significant antibacterial activity comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the methoxy group can influence its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The compound is compared to analogs with variations in substituents or core heterocycles. Key examples include:

3-Iodo-4-methoxypyridine
  • Structure : Pyridine ring with methoxy at position 4 and iodo at position 3 .
  • Key Difference : Lacks the pyrazole ring, reducing steric bulk and altering electronic properties.
  • Hypothetical Reactivity : The absence of the pyrazole moiety may limit its utility in coordination chemistry or as a ligand compared to the target compound.
4-(3-Chloro-pyrazol-1-yl)-2-methoxy-pyridine
  • Structure : Chlorine replaces iodine on the pyrazole ring.
  • Key Difference : Chlorine’s smaller atomic radius and lower electronegativity compared to iodine may affect solubility and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
4-(3-Bromo-pyrazol-1-yl)-2-methoxy-pyridine
  • Structure : Bromine replaces iodine on the pyrazole.
  • Key Difference : Bromine’s intermediate size and reactivity between chlorine and iodine could offer a balance of stability and reactivity.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol)* Key Substituents Synthesis Method
4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine C₉H₈IN₃O 301.08 2-methoxy, 4-(3-iodo-pyrazol-1-yl) SNAr with NaH/DMSO, 60°C
3-Iodo-4-methoxypyridine C₆H₆INO 235.03 3-iodo, 4-methoxy Not specified
4-(3-Chloro-pyrazol-1-yl)-2-methoxy-pyridine C₉H₈ClN₃O 225.63 2-methoxy, 4-(3-chloro-pyrazol-1-yl) Hypothetical: SNAr with Cl-substituted pyrazole

*Molecular weights calculated using standard atomic masses (I = 126.90, Cl = 35.45, etc.).

Biological Activity

4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Chemical Formula C9H8N4O\text{Chemical Formula C}_9\text{H}_8\text{N}_4\text{O}

It features a pyrazole ring substituted with an iodine atom and a methoxy group on a pyridine ring, contributing to its unique biological profile.

Antimicrobial Activity

Pyrazole derivatives have shown significant antimicrobial properties. Research indicates that compounds similar to this compound exhibit potent activity against various bacterial strains. For instance, studies have reported Minimum Inhibitory Concentration (MIC) values for related pyrazole compounds against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of pathogens like Staphylococcus aureus and Escherichia coli .

Compound Bacterial Strain MIC (mg/mL)
4-Iodo-PyrazoleS. aureus0.0039
4-Iodo-PyrazoleE. coli0.025

Anticancer Potential

Anti-inflammatory Effects

Pyrazoles also exhibit anti-inflammatory properties. In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines like TNF-α and IL-6, indicating potential therapeutic applications in inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease pathways, including kinases and phosphatases.
  • Receptor Modulation : Pyrazoles have been shown to interact with different receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : Some derivatives possess antioxidant properties that help mitigate oxidative stress in cells .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyrazole derivatives, including those structurally similar to this compound. The results indicated strong activity against both Gram-positive and Gram-negative bacteria, with specific emphasis on the role of substituents in enhancing potency .

Case Study 2: Anticancer Applications

Another significant study focused on the anticancer potential of pyrazole derivatives, where compounds were tested against various cancer cell lines. The findings revealed that these compounds could induce apoptosis and inhibit cell proliferation effectively .

Q & A

Q. What are the standard synthetic routes for 4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic aromatic substitution. A typical protocol involves reacting 3-iodo-1H-pyrazole with 4-fluoro-2-methoxypyridine in DMSO using sodium hydride as a base at 60°C for 1 hour . Optimization may include varying solvent polarity (e.g., DMF vs. DMSO), adjusting stoichiometry of NaH (1.2 equivalents), or increasing reaction time to improve yields. Purity can be monitored via HPLC, with reported yields up to 94% under optimized conditions .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., pyrazole C3-iodo vs. pyridine C4 linkage).
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in structurally similar imidazo[4,5-b]pyridines .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature).

Q. How can impurities be minimized during synthesis?

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethyl acetate.
  • Reagent Quality : Use anhydrous DMSO to avoid hydrolysis side reactions .
  • Monitoring : Real-time TLC or HPLC to detect intermediates like unreacted 3-iodopyrazole .

Advanced Research Questions

Q. How does the electronic nature of the pyridine ring influence reactivity in cross-coupling reactions?

The electron-donating methoxy group at C2 of the pyridine ring deactivates the C4 position, limiting its participation in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). This contrasts with unsubstituted pyridines, where C4 is more reactive. Computational studies (DFT) or Hammett parameters may quantify this effect .

Q. What explains contradictory reports on catalytic activity in Ni-mediated reactions?

Evidence suggests 2-methoxy-pyridine derivatives fail as electrophiles in Ni-catalyzed enantioselective arylations due to competitive racemic pathways or steric hindrance from the methoxy group . Systematic studies varying ligands (e.g., chiral bisoxazolines) or substituents (e.g., replacing OMe with CF3_3) could clarify steric vs. electronic contributions.

Q. How can structural modifications enhance biological activity (e.g., antimicrobial)?

  • Pyrazole Modifications : Introducing electron-withdrawing groups (e.g., NO2_2) at pyrazole C5 may improve DNA intercalation, as seen in triazolopyridines .
  • Methoxy Replacement : Substituting OMe with bulkier groups (e.g., tert-butyl) could enhance hydrophobic interactions in enzyme binding pockets.
  • SAR Studies : Compare IC50_{50} values against Gram-positive/-negative bacteria to identify pharmacophores .

Q. How should researchers address discrepancies in reported yields (e.g., 75% vs. 94%)?

  • Reproduce Conditions : Verify catalyst loading (e.g., NaH purity), solvent dryness, and heating uniformity.
  • Side Reaction Analysis : Use LC-MS to detect byproducts (e.g., deiodinated pyrazole or methoxy cleavage).
  • Statistical Design : Apply DOE (Design of Experiments) to isolate critical variables (temperature, base equivalents) .

Methodological Guidance

  • Contradiction Resolution : Cross-validate data using orthogonal techniques (e.g., XRD for regiochemistry vs. NOESY for spatial proximity) .
  • Mechanistic Probes : Isotope labeling (e.g., 15^{15}N-pyrazole) or kinetic studies to elucidate rate-determining steps in substitution reactions .
  • Data Reproducibility : Document reaction parameters rigorously (e.g., cooling rate during NaH addition) to minimize batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine
Reactant of Route 2
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4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine

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